
2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate is a chemical compound with the molecular formula C9H10Cl2N2O4 It is characterized by the presence of dichloro and nitro functional groups attached to an aniline ring, which is further connected to an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate typically involves the following steps:
Nitration: The starting material, 4,5-dichloroaniline, undergoes nitration to introduce the nitro group at the 2-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Carbamoylation: The nitrated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-(4,5-Dichloro-2-aminoanilino)ethyl carbamate.
Substitution: Products where the chloro groups are replaced by other functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biochemical pathways.
Industry: It may be used in the production of agrochemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, which influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-nitroaniline: Similar structure but lacks the ethyl carbamate moiety.
2-(4,5-Dichloro-2-nitroanilino)ethanol: Similar structure but with an ethanol group instead of ethyl carbamate.
Uniqueness
2-(4,5-Dichloro-2-nitroanilino)ethyl carbamate is unique due to the presence of both the nitro and ethyl carbamate groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H9Cl2N3O4 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
2-(4,5-dichloro-2-nitroanilino)ethyl carbamate |
InChI |
InChI=1S/C9H9Cl2N3O4/c10-5-3-7(13-1-2-18-9(12)15)8(14(16)17)4-6(5)11/h3-4,13H,1-2H2,(H2,12,15) |
Clé InChI |
DBIQMQYHGNWNOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


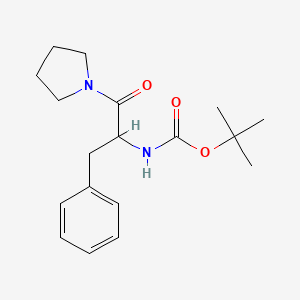
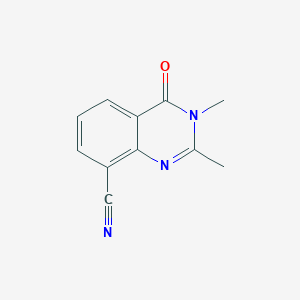
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
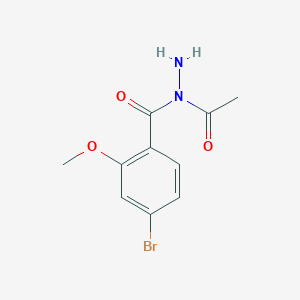
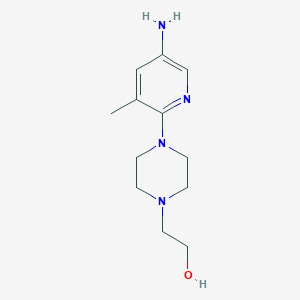

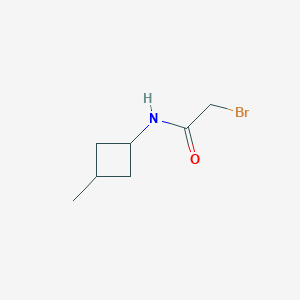
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
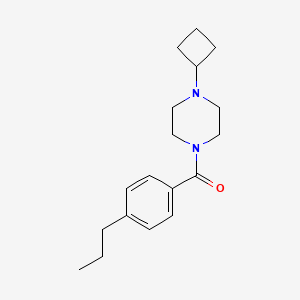
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
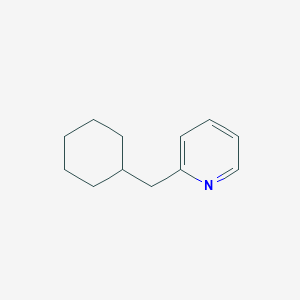
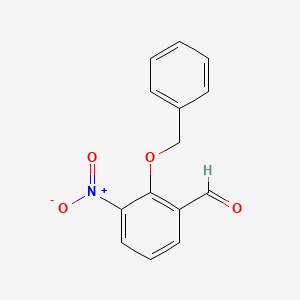
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)
